TAK-931 is a potent and selective small molecule inhibitor of cell division cycle 7 (CDC7) kinase. [, , , , , , , ] CDC7 is a serine/threonine kinase essential for initiating DNA replication by phosphorylating MCM2. [, , , , , , , ] It is considered a promising target for anticancer drugs due to its role in DNA replication and the DNA damage response. [, , , ] TAK-931 is currently being investigated in clinical trials as a potential next-generation anticancer drug. [, , ]
Simurosertib, also known as TAK-931, is a novel compound classified as a selective inhibitor of cell division cycle 7 (CDC7) kinase. This compound has garnered attention due to its potential applications in cancer therapy, particularly in treating various solid tumors including colorectal cancer, pancreatic metastatic cancer, and non-small cell lung carcinoma. Its development is rooted in the need for targeted therapies that can effectively address tumors with specific genetic alterations.
Simurosertib was developed by Takeda Pharmaceutical Company and is categorized under the class of thieno[3,2-d]pyrimidinone-based compounds. It operates as a kinase inhibitor, specifically targeting CDC7, which plays a crucial role in cell cycle regulation and DNA replication. The compound's chemical formula is and it has been documented in various scientific databases such as PubChem and DrugBank .
The synthesis of Simurosertib involves several sophisticated organic chemistry techniques. The process typically includes the following steps:
The synthesis has been optimized to ensure high yield and purity while minimizing byproducts .
The molecular structure of Simurosertib features a thieno[3,2-d]pyrimidinone backbone with a quinuclidine moiety attached. This structural arrangement is significant for its biological activity. The compound's three-dimensional conformation allows for effective binding to the active site of CDC7, thereby inhibiting its function.
Key structural data includes:
The structure can be represented as follows:
Simurosertib undergoes various chemical reactions during its synthesis and when interacting with biological systems:
Technical details regarding these reactions are essential for understanding both its synthesis and its metabolic pathways in vivo .
Simurosertib functions by selectively inhibiting CDC7 kinase, which is essential for initiating DNA replication during the S phase of the cell cycle. By blocking CDC7 activity, Simurosertib disrupts the phosphorylation of downstream targets necessary for cell cycle progression and DNA repair mechanisms.
This inhibition leads to:
Simurosertib exhibits several notable physical and chemical properties:
These properties influence its formulation into dosage forms suitable for clinical use .
Simurosertib has several scientific applications primarily focused on oncology:
Simurosertib (TAK-931) features a fused bicyclic heterocyclic scaffold central to its kinase inhibitory activity. The core integrates a thiophene ring condensed with a pyrimidinone system, forming a planar, electron-rich aromatic system. This architecture facilitates optimal interactions with the ATP-binding pocket of CDC7 kinase. The molecular weight is 341.43 g/mol (CAS 1330782-76-7), with the formula C₁₇H₁₉N₅OS [1] [7]. The bicyclic system enhances rigidity, promoting selective binding by minimizing conformational flexibility. Substituents at the 6- and 7-positions of the thienopyrimidinone ring (5-methylpyrazole and quinuclidine, respectively) contribute to hydrophobic contacts and hydrogen bonding within the kinase domain [7]. The compound’s LogP (calculated) of 2.1 supports moderate membrane permeability, essential for cellular uptake [1].
Table 1: Molecular Properties of Simurosertib
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉N₅OS |
Molecular Weight (g/mol) | 341.43 |
CAS Registry Number | 1330782-76-7 |
LogP (Predicted) | 2.1 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
The thieno[3,2-d]pyrimidin-4-one moiety serves as the pharmacophoric backbone of simurosertib, mimicking ATP’s purine ring. This scaffold confers high binding affinity through:
Simurosertib incorporates a chiral quinuclidine moiety at the 7-position, with the (R)-enantiomer (TAK-931) exhibiting superior CDC7 inhibition (IC₅₀ < 0.3 nM) compared to the (S)-counterpart [7] [9]. The quinuclidine’s tertiary nitrogen forms a salt bridge with Asp386 in CDC7, and its stereochemistry optimizes van der Waals contacts with Ile329 [7]. Initial lead compounds with piperidine bioisosteres suffered from formaldehyde adduct formation via retro-aldol reactions. This was resolved by replacing a hydroxymethyl group with quinuclidine, which eliminated reactive intermediates while maintaining potency [7].
Table 2: Cellular Activity of Simurosertib Enantiomers
Enantiomer | CDC7 IC₅₀ (nM) | Cellular pMCM2 IC₅₀ (nM) | Antiproliferative EC₅₀ (COLO205) |
---|---|---|---|
(R)-Simurosertib | <0.3 | 17 (HeLa) [1] | 81 [1] |
(S)-Enantiomer | >100 | >1000 | >1000 |
The quinuclidine moiety acts as a conformational constraint, reducing entropic penalties upon binding. Bioisosteric replacements of quinuclidine with azabicyclo[3.2.1]octane or decahydroquinoline analogs compromised kinase selectivity or metabolic stability, confirming its optimality [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1